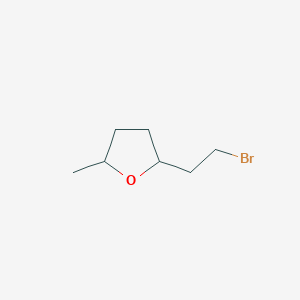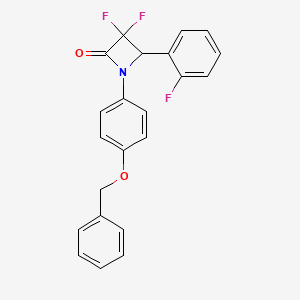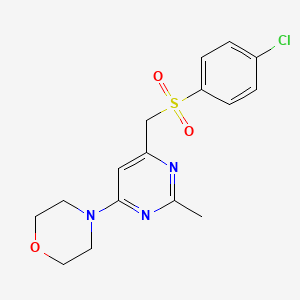
3-Bromo-1-(2-methoxyethyl)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 3-Bromo-1-(2-methoxyethyl)pyridin-2(1H)-one involves various chemical reactions, including Claisen-Schmidt condensation, cycloaddition, and bromination. For instance, the synthesis of hetero annulated carbazoles, which are structurally related to the compound of interest, was achieved by reacting 2,3,4,9-tetrahydro-1H-carbazol-1-one with 3-bromo-4-methoxy benzaldehyde through Claisen-Schmidt condensation followed by reactions with different organic reactants . Similarly, the synthesis of pyridin-2(1H)-one derivatives was performed by cyclization reactions of 1-(4-hydroxy-3-methoxyphenyl)ethan-1-one with various aldehydes and ethyl cyanoacetate . These methods demonstrate the versatility of brominated and methoxy-substituted compounds in synthesizing biologically active molecules.
Molecular Structure Analysis
The molecular structures of the synthesized compounds were confirmed using various spectroscopic methods such as FTIR, 1H-NMR, 13C-NMR, and mass spectroscopy . For example, the structure of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, a compound with a similar bromo-pyridinyl motif, was characterized by 1H NMR spectrometry . These techniques are crucial for establishing the identity and purity of the synthesized compounds, which is essential for further biological studies.
Chemical Reactions Analysis
The brominated compounds synthesized in these studies were used as intermediates for further chemical transformations. For example, the bromo-pyridinyl compound was used as an intermediate in the synthesis of a new insecticide . The reactivity of brominated compounds, such as the ability to undergo solvolysis and dehydrobromination, was also explored, demonstrating the potential for creating diverse chemical structures from brominated pyrimidines .
Physical and Chemical Properties Analysis
The physical properties of the synthesized compounds, including their antioxidant activity, were assessed. Compounds with bromo and methoxy groups showed significant antioxidant activity, which was compared with ascorbic acid . The biological activity of these compounds was also evaluated against bacteria, showing moderate inhibition . These properties are indicative of the potential therapeutic applications of brominated and methoxy-substituted compounds.
Relevant Case Studies
The synthesized compounds were screened for in vitro antitumor activity, with some showing selective growth inhibition on the MCF-7 cell line . The apoptotic morphological changes in cancer cells were visualized using fluorescent microscopy, indicating the potential of these compounds as therapeutic agents against cancer . Additionally, molecular docking studies were performed to understand the ligand-protein interactions, which correlated with the biological activity observed .
Applications De Recherche Scientifique
Synthesis and Characterization
- 3-Bromo-1-(2-methoxyethyl)pyridin-2(1H)-one serves as an important intermediate in the synthesis of biologically active compounds. Its synthesis involves multiple steps including nitration, chlorination, N-alkylation, reduction, and condensation, demonstrating its versatility in organic synthesis (Wang et al., 2016).
Density Functional Theory Calculations
- Quantum chemical calculations have been performed on related bromo-methoxyphenyl-pyridin compounds, using density functional theory (DFT). These studies help in understanding the geometric parameters and electronic structure of such molecules, which is crucial for their application in various scientific fields (Öner et al., 2017).
Photophysical Properties
- Compounds with similar bromo- and methoxy- substitutions on pyridine rings have been studied for their photophysical properties, particularly in the context of photosensitizing abilities. Such studies are essential for applications in photocatalytic processes (Öncül et al., 2021).
Reaction Mechanisms
- The reactivity of similar bromo-substituted pyridine compounds with various agents has been explored, providing insights into reaction mechanisms like halogen-dance. This is important for understanding the chemical behavior and potential applications of such compounds in synthetic chemistry (Gronowitz et al., 1980).
Synthesis of Novel Derivatives
- Research has been conducted on the synthesis of novel derivatives using 3-bromo-pyridin compounds as starting materials. This highlights the potential of such compounds in the creation of new chemical entities with possible pharmaceutical or industrial applications (Bogdanowicz et al., 2013).
Medicinal Chemistry
- Related bromo- and methoxy- substituted pyridine compounds have been utilized in the total synthesis of natural alkaloids, demonstrating their importance in medicinal chemistry and drug discovery (Baeza et al., 2010).
Propriétés
IUPAC Name |
3-bromo-1-(2-methoxyethyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c1-12-6-5-10-4-2-3-7(9)8(10)11/h2-4H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEQOIVSGAGJLOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CC=C(C1=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(trifluoromethoxy)benzamide](/img/structure/B2506243.png)

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2506247.png)
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-ethylbutanamide](/img/structure/B2506248.png)
![2-Benzylsulfanyl-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2506250.png)




![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3,4-diethoxyphenyl)ethanone](/img/structure/B2506256.png)
![2-[(4-Fluorophenyl)methyl]-4,7-dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2506260.png)
![(E)-3-(3-bromophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2506261.png)
![(E)-3-[3-(4-butoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B2506262.png)
![N-(2-Bromophenyl)-1-[6-(3,4-dimethylphenyl)pyridazin-3-YL]piperidine-3-carboxamide](/img/structure/B2506265.png)